

Preliminary Studies on the Effects of SR19881: A Technical Guide

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Compound of Interest

Compound Name: SR19881

Cat. No.: B15544550

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Introduction

SR19881 is a novel, potent, and selective synthetic agonist of the Estrogen-Related Receptor Gamma (ERRγ). As an orphan nuclear receptor, ERRγ is constitutively active and plays a crucial role in regulating gene expression involved in cellular energy metabolism, mitochondrial biogenesis, and tissue development. The development of selective ERRγ modulators like **SR19881** provides a valuable pharmacological tool to investigate the physiological functions of this receptor and explore its therapeutic potential in metabolic diseases and other disorders. This technical guide provides a comprehensive overview of the preliminary studies on **SR19881**, focusing on its pharmacological activity, mechanism of action, and the experimental protocols utilized in its initial characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of **SR19881** and its precursor compounds.

Table 1: In Vitro Potency and Efficacy of **SR19881** and Related Compounds

Compound	ERRy EC50 (μM)	ERRy Max Efficacy (%)	ERRβ EC50 (μM)	ERRβ Max Efficacy (%)	ERRα Activity
GSK4716 (Lead)	0.21	100	0.25	100	Inactive
SR19881	0.21	100	0.63	100	Inactive
SR20041 (Partial Agonist)	0.21	60	-	-	-

Table 2: Metabolic Stability of **SR19881** in Liver Microsomes

Species	Half-life (t _{1/2} , min)
Human	< 5
Mouse	< 5
Rat	< 5

Experimental Protocols

The following sections detail the methodologies for the key experiments performed in the preliminary studies of **SR19881**.

Cell-Based ERRy Co-transfection Assay

This assay was used to determine the functional potency and efficacy of **SR19881** as an ERRy agonist.

- Cell Line: HEK293T cells were used for their high transfection efficiency.
- Plasmids:
 - Expression vector for full-length human ERRy.

- Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS) and a minimal promoter.
- A constitutively active Renilla luciferase plasmid for normalization of transfection efficiency.
- Procedure:
 - HEK293T cells were seeded in 96-well plates and allowed to attach overnight.
 - Cells were co-transfected with the ERRy expression plasmid, the luciferase reporter plasmid, and the Renilla normalization plasmid using a suitable transfection reagent.
 - After 24 hours, the cells were treated with various concentrations of **SR19881** or control compounds.
 - Following a 24-hour incubation period, the cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system.
 - Firefly luciferase activity was normalized to Renilla luciferase activity.
 - EC50 and maximal efficacy values were calculated from the dose-response curves using non-linear regression analysis.

Liver Microsomal Stability Assay

This assay was performed to assess the metabolic stability of **SR19881**.

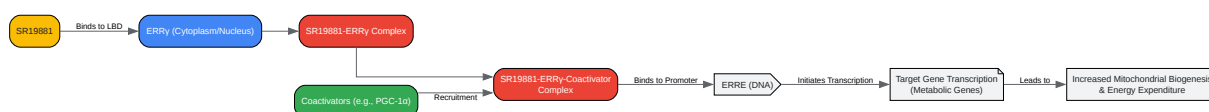
- Materials:
 - Pooled human, mouse, and rat liver microsomes.
 - NADPH regenerating system (cofactor for cytochrome P450 enzymes).
 - **SR19881** stock solution.
 - Acetonitrile for protein precipitation.
- Procedure:

- **SR19881** (at a final concentration of 1 μ M) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.
- The reaction was initiated by the addition of the NADPH regenerating system.
- Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
- The reaction was quenched by adding an equal volume of cold acetonitrile.
- The samples were centrifuged to precipitate proteins.
- The supernatant was analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of **SR19881**.
- The half-life ($t_{1/2}$) was calculated from the disappearance rate of the compound.

Signaling Pathway and Mechanism of Action

SR19881 acts as a direct agonist of the Estrogen-Related Receptor Gamma (ERR γ). Upon binding to the ligand-binding domain (LBD) of ERR γ , **SR19881** is proposed to induce a conformational change in the receptor that promotes the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. The binding of this complex to DNA initiates the transcription of genes involved in various metabolic processes.

Proposed Signaling Pathway of SR19881

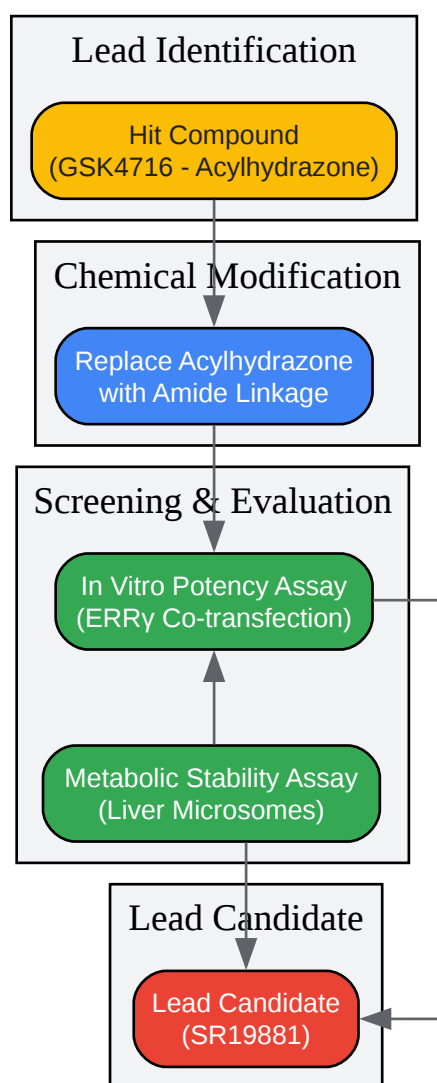


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Caption: Proposed mechanism of **SR19881** action on ERR γ signaling.

Experimental Workflow: Hit-to-Lead Optimization

The development of **SR19881** involved a hit-to-lead optimization process starting from the known ERR γ agonist, GSK4716. The primary goal was to replace the metabolically labile acylhydrazone moiety with a more stable chemical group while maintaining or improving potency.



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Caption: Hit-to-lead optimization workflow for **SR19881**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com